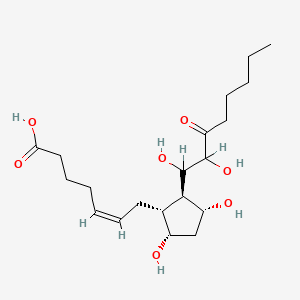

13,14-Dioh-15-keto-pgf2alpha

Description

Historical Context and Discovery

The discovery of prostaglandins traces back to pioneering research conducted in the early 20th century. Systematic studies of prostaglandins began in 1930, when Kurzrock and Lieb found that human seminal fluid caused either stimulation or relaxation of strips of isolated human uterus. These researchers noted that uteri from patients who had gone through successful pregnancies responded to the fluid with relaxation, while uteri from sterile women responded with contraction.

The foundational work was further advanced by Swedish physiologist Ulf von Euler, who first isolated prostaglandin from seminal fluid in 1935. Working independently, Irish-English physiologist Maurice Walter Goldblatt also contributed to this early discovery. Initially, prostaglandins were believed to be part of the prostatic secretions, though they were eventually discovered to be produced by the seminal vesicles. The subsequent realization that many other tissues secrete prostaglandins and that they perform a variety of functions revolutionized understanding of these bioactive lipids.

The specific metabolite 13,14-dihydro-15-keto-prostaglandin F2 alpha emerged as a focus of research as scientists began to understand prostaglandin metabolism pathways. The metabolism of prostaglandin F2 alpha in human and other species results initially in the formation of 15-keto-dihydro-prostaglandin F2 alpha and later to several beta-oxidized metabolites, which are species-specific. This metabolic pathway was recognized as crucial for understanding prostaglandin function and clearance from biological systems.

The development of analytical methods for measuring this metabolite marked a significant advancement in prostaglandin research. Radioimmunoassay methods were developed and validated specifically for 15-keto-13,14-dihydro-prostaglandin F2 alpha as an index of lipid peroxidation via cyclooxygenase pathways. These methodological advances enabled researchers to study the compound's role in various physiological and pathological conditions.

Nomenclature and Alternative Designations

The compound 13,14-dihydro-15-keto-prostaglandin F2 alpha is known by numerous alternative names and designations within the scientific literature. The most commonly used abbreviation is prostaglandin F2 alpha metabolite, which specifically denotes its role as the primary metabolite of prostaglandin F2 alpha. This designation emphasizes the compound's origin and metabolic relationship to its parent molecule.

Other frequently encountered synonyms include 13,14-dihydro-15-oxoprostaglandin F and pulmonary metabolite-prostaglandin F2 alpha. The designation as "pulmonary metabolite" reflects the fact that prostaglandin F2 alpha is metabolized to this compound during the first passage through the lungs. This pulmonary metabolism is significant because the resulting metabolite has a longer half-life in peripheral circulation than its original compound.

Additional chemical nomenclature includes systematic names such as 15-keto-13,14-dihydroprostaglandin F2 alpha and 13,14-dihydro-15-ketoprostaglandin F. The International Union of Pure and Applied Chemistry designation provides the most complete chemical description: (5Z,9alpha,11alpha)-9,11-dihydroxy-15-oxoprost-5-en-1-oic acid.

Scientific databases and chemical repositories utilize various identification codes. The Human Metabolome Database assigns the identifier HMDB0004685 to this compound. The Chemical Abstracts Service registry number is 27376-76-7. The compound is also catalogued in PubChem with the compound identification number 5283039.

Table 1: Alternative Designations for 13,14-Dihydro-15-keto-Prostaglandin F2 Alpha

| Designation Type | Name |

|---|---|

| Common Abbreviation | Prostaglandin F2 Alpha Metabolite |

| Pulmonary Reference | Pulmonary Metabolite-Prostaglandin F2 Alpha |

| Systematic Chemical Name | (5Z,9alpha,11alpha)-9,11-Dihydroxy-15-oxoprost-5-en-1-oic Acid |

| Alternative Chemical Name | 15-Keto-13,14-dihydroprostaglandin F2 Alpha |

| Database Identifier (HMDB) | HMDB0004685 |

| Chemical Abstracts Service Number | 27376-76-7 |

| PubChem Compound ID | 5283039 |

Classification Within Prostaglandin Family

The compound 13,14-dihydro-15-keto-prostaglandin F2 alpha belongs to a complex family of bioactive lipid mediators known as eicosanoids. Prostaglandins are eicosanoids that consist of prostaglandins, thromboxanes, leukotrienes, and lipoxins. The prostaglandins and thromboxanes are collectively identified as prostanoids. This classification system reflects both structural similarities and functional relationships among these important signaling molecules.

Within the prostaglandin subfamily, this compound is specifically classified as an F-type prostaglandin metabolite. The F-designation indicates that it shares the prostane ring structure with prostaglandin F2 alpha. The cyclooxygenase enzyme system is the major pathway catalyzing the conversion of arachidonic acid into prostaglandins. Cyclooxygenase is the rate-limiting enzyme that is responsible for the first two steps in the synthesis of prostaglandins.

The metabolic relationship to its parent compound places 13,14-dihydro-15-keto-prostaglandin F2 alpha in a specific category of prostaglandin derivatives. The metabolism of prostaglandin F2 alpha in cattle and other species results initially in the formation of 15-keto-13,14-dihydro-prostaglandin F2 alpha and later the 11-ketotetranor prostaglandin F metabolites. Both types of metabolites appear in the peripheral circulation and finally the 11-ketotetranor prostaglandin F metabolites are found in large quantities in the urine in a species-related pattern.

Interestingly, this compound also has connections to the isoprostane family. The compound 13,14-dihydro-15-keto prostaglandin F2 alpha E1 is an isoprostane. The isoprostanes embody a vast family of novel prostaglandin-like lipids that are produced by nonenzymatic peroxidation of arachidonic acid in response to free radicals and reactive oxygen species. This dual classification highlights the complex biochemical pathways involved in eicosanoid metabolism.

Table 2: Classification Hierarchy of 13,14-Dihydro-15-keto-Prostaglandin F2 Alpha

| Classification Level | Category |

|---|---|

| Superfamily | Eicosanoids |

| Family | Prostaglandins |

| Subfamily | Prostanoids |

| Type | F-Type Prostaglandin |

| Specific Classification | Prostaglandin F2 Alpha Metabolite |

| Related Family | Isoprostanes |

| Metabolic Pathway | Cyclooxygenase-Dependent |

General Significance in Biological Systems

The biological significance of 13,14-dihydro-15-keto-prostaglandin F2 alpha extends across multiple physiological systems and pathological conditions. This metabolite serves as a valuable analytical marker of prostaglandin F2 alpha activity and has been applied extensively in research involving carnivores and other mammalian species. Its stability and measurable concentrations in biological fluids make it an important tool for understanding prostaglandin function in vivo.

In reproductive biology, this compound plays a crucial role as a biomarker for pregnancy and reproductive status. Prostaglandin F2 alpha metabolite has been successfully used to monitor pregnancy in various species, including the Iberian lynx. Urinary prostaglandin F2 alpha metabolite levels were found to be basal prior to mating and remained low until day 22 post-mating, followed by a gradual elevation. Day 30 marked the beginning of an exponential increase culminating in peak levels around parturition.

The compound serves as an important indicator of inflammatory processes and lipid peroxidation. Since the discovery of cyclooxygenase-2, the importance of measuring various arachidonic acid metabolites during inflammatory conditions has become a focus of research. The development of radioimmunoassay methods for 15-keto-dihydro-prostaglandin F2 alpha as an index of lipid peroxidation via cyclooxygenase pathways has enabled researchers to study inflammatory responses in various experimental models.

Clinical applications of this metabolite extend to monitoring disease states and therapeutic responses. Levels of 13,14-dihydro-15-keto-prostaglandin F2 alpha in plasma from normal human volunteers have been evaluated and found to correlate with values obtained by gas chromatography-mass spectrometry methods. The compound's levels in plasma increased several-fold after endotoxin infusion in experimental models, demonstrating its utility as a marker of inflammatory injury.

Table 3: Biological Significance and Applications

| Biological System | Significance | Application |

|---|---|---|

| Reproductive Biology | Pregnancy Biomarker | Monitoring reproductive status in mammals |

| Inflammatory Response | Lipid Peroxidation Index | Assessing inflammatory conditions |

| Clinical Diagnostics | Disease Monitoring | Evaluating therapeutic responses |

| Metabolic Studies | Prostaglandin Clearance | Understanding eicosanoid metabolism |

| Comparative Physiology | Species-Specific Patterns | Cross-species reproductive research |

| Analytical Chemistry | Biomarker Development | Method validation and standardization |

The stability characteristics of this metabolite further enhance its biological significance. Prostaglandin F2 alpha metabolite analysis does not require sample pretreatment except for a simple dilution step with assay buffer. Incubation of urine at 37 degrees Celsius over 10 days does not affect urinary prostaglandin F2 alpha metabolite concentrations, making urine preservation and sample freezing unnecessary if contemporary analyses are intended. This stability makes the compound particularly valuable for field studies and clinical applications where sample processing may be delayed.

Properties

CAS No. |

69536-60-3 |

|---|---|

Molecular Formula |

C20H34O7 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-(1,2-dihydroxy-3-oxooctyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H34O7/c1-2-3-6-10-14(21)19(26)20(27)18-13(15(22)12-16(18)23)9-7-4-5-8-11-17(24)25/h4,7,13,15-16,18-20,22-23,26-27H,2-3,5-6,8-12H2,1H3,(H,24,25)/b7-4-/t13-,15-,16+,18+,19?,20?/m0/s1 |

InChI Key |

MUEUGPOTDVINAD-QWEUGELUSA-N |

SMILES |

CCCCCC(=O)C(C(C1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |

Isomeric SMILES |

CCCCCC(=O)C(C([C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O |

Canonical SMILES |

CCCCCC(=O)C(C(C1C(CC(C1CC=CCCCC(=O)O)O)O)O)O |

Synonyms |

13,14-dihydroxy-15-ketoprostaglandin F2alpha 13,14-diOH-15-keto-PGF2alpha |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

a. 11β-13,14-Dihydro-15-keto-PGF2α (LMFA03010203)

- Structural Features : Differs in stereochemistry at position 11 (11R instead of 11α) and retains the 15-keto and 13,14-dihydro modifications .

- Functional Role : While its biological role is less characterized, the altered stereochemistry may influence receptor binding or metabolic stability compared to the natural metabolite.

b. 15-Keto-13,14-Dihydro-Tetranor-PGF1β (MW REGNO:201746)

- Structural Features: Features a shortened ("tetranor") carbon chain and a propanoic acid terminus instead of the octanoic acid in PGF2α derivatives. The hydroxyl groups are positioned at 1R,2R,3R,5R on the cyclopentane ring .

Functional Comparisons

Key Findings :

- Natural vs. Synthetic : Natural metabolites like 13,14-dihydro-15-keto-PGF2α are transient biomarkers, while synthetic analogues (e.g., fluorinated derivatives) exhibit enhanced pharmacokinetic properties for therapeutic applications .

- Chain Length and Bioactivity: Tetranor derivatives (e.g., MW REGNO:201746) demonstrate reduced chain length correlates with diminished physiological activity, emphasizing the importance of the octanoic acid chain in PGF2α signaling .

Preparation Methods

Stepwise Organic Synthesis

The chemical synthesis of 13,14-DH-15-keto-PGF2α typically follows a multi-step pathway starting from prostaglandin F2α or its precursors. Key steps include:

-

Acylation of the Carboxylic Acid Group : Protection of the carboxylic acid moiety using tert-butyl esters or benzyl groups to prevent unwanted side reactions during subsequent steps.

-

Oxidation of the 15-Hydroxy Group : Conversion of the 15-hydroxy group to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Hydrogenation of the 13,14-Double Bond : Catalytic hydrogenation with palladium on carbon (Pd/C) or platinum oxide (PtO2) under controlled pressure (1–3 atm) to saturate the double bond.

A representative synthesis protocol involves dissolving PGF2α in anhydrous dichloromethane, followed by oxidation with PCC at 0°C for 2 hours. The intermediate is then hydrogenated using 10% Pd/C in methanol at room temperature for 6 hours, yielding 13,14-DH-15-keto-PGF2α with a reported purity of >95%.

Key Reaction Conditions and Challenges

-

Solvent Selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred for oxidation steps, while methanol facilitates hydrogenation.

-

Temperature Control : Exothermic reactions during hydrogenation necessitate cooling to prevent over-reduction or decomposition.

-

Byproduct Formation : Incomplete oxidation or hydrogenation may yield impurities such as 15-hydroxy-PGF2α or fully saturated prostaglandins, requiring rigorous purification.

Enzymatic and Biocatalytic Methods

Enzyme Types and Sources

Enzymatic synthesis leverages two key enzymes:

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) : Catalyzes the oxidation of the 15-hydroxy group to a ketone using NAD+ as a cofactor.

-

Prostaglandin Δ13-Reductase : Reduces the 13,14-double bond in PGF2α, often coupled with 15-PGDH in a one-pot reaction.

A study utilizing recombinant 15-PGDH from Escherichia coli achieved 85% conversion of PGF2α to 15-keto-PGF2α within 4 hours at pH 9.0 and 37°C. Subsequent incubation with prostaglandin Δ13-reductase from bovine serum completed the synthesis of 13,14-DH-15-keto-PGF2α with a total yield of 72%.

Optimization Strategies

-

Cofactor Regeneration : NAD+ regeneration systems, such as glucose dehydrogenase, reduce costs by recycling cofactors.

-

Immobilized Enzymes : Encapsulation of enzymes in alginate beads or silica matrices enhances stability and reusability, with activity retention >80% after five cycles.

Industrial-Scale Production

Challenges in Scalability

Industrial production faces hurdles such as:

Case Study: Pilot-Scale Synthesis

A pilot facility reported an annual output of 500 g using enzymatic methods. Key parameters included:

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

SPE with Oasis® HLB cartridges effectively removes lipids and proteins. Samples are loaded in 5% acetic acid, washed with 0.1% acetic acid, and eluted with methanol, achieving >90% recovery.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using C18 columns (e.g., Agilent Zorbax SB-C18) with a gradient of acetonitrile/water (+0.1% formic acid) resolves 13,14-DH-15-keto-PGF2α from isobaric contaminants like PGE2 and PGD2.

Analytical Validation

Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA kits (e.g., Cayman Chemical) detect 13,14-DH-15-keto-PGF2α with a sensitivity of 0.19 ng/ml and intra-assay precision of <10% CV.

LC-MS/MS Quantification

A validated LC-MS/MS method employs SRM transitions m/z 353→193 for quantification, achieving a linear range of 0.312–20 ng/ml and inter-day accuracy of 94–106%.

Comparative Efficiency of Synthesis Routes

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield | 60–75% | 70–85% |

| Purity | 90–95% | 95–98% |

| Cost per Gram | $1,200 | $900 |

| Environmental Impact | High (solvent waste) | Low (aqueous media) |

Recent Innovations in Preparation Techniques

Emerging methods include:

Q & A

Q. How can researchers confirm the structural identity of 13,14-dihydro-15-keto-PGF2α in experimental samples?

Methodological Answer: Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to validate the compound’s structure. Compare retention times and fragmentation patterns with certified reference standards. For quantitative analysis, employ isotope dilution mass spectrometry (IDMS) to minimize matrix effects . Additionally, nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H and 13C NMR) can resolve stereochemical ambiguities in synthetic batches .

Q. What are the established protocols for synthesizing 13,14-dihydro-15-keto-PGF2α in vitro?

Methodological Answer: Follow enzymatic oxidation pathways using prostaglandin D2 (PGD2) as a precursor. Incubate PGD2 with recombinant 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and NAD+ cofactor under controlled pH (7.4) and temperature (37°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify using reverse-phase chromatography. Validate yield and purity via UV-Vis spectroscopy at 280 nm .

Q. What detection methods are optimal for quantifying 13,14-dihydro-15-keto-PGF2α in biological fluids?

Methodological Answer: Implement solid-phase extraction (SPE) to isolate the compound from plasma or urine, followed by derivatization with pentafluorobenzyl bromide to enhance sensitivity in gas chromatography-mass spectrometry (GC-MS). For high-throughput studies, use enzyme-linked immunosorbent assays (ELISAs) with monoclonal antibodies specific to the keto group at position 15 .

Advanced Research Questions

Q. How can experimental designs address the instability of 13,14-dihydro-15-keto-PGF2α in aqueous solutions?

Methodological Answer: Optimize storage conditions by adding antioxidants (e.g., butylated hydroxytoluene) and chelating agents (e.g., EDTA) to buffer solutions. Conduct stability studies under varying temperatures (-80°C vs. 4°C) and pH levels (5.0–9.0) to identify degradation kinetics. Use accelerated stability testing with Arrhenius modeling to predict shelf-life .

Q. How should researchers resolve contradictions in reported receptor binding affinities of 13,14-dihydro-15-keto-PGF2α?

Methodological Answer: Apply the PICO framework (Population: receptor subtypes; Intervention: ligand concentration; Comparison: wild-type vs. knockout models; Outcome: binding constants) to standardize assays. Use surface plasmon resonance (SPR) for real-time binding kinetics and radioligand displacement assays with [3H]-labeled analogs to validate specificity. Address variability by reporting data as mean ± SEM with minimum n=5 replicates .

Q. What computational models predict the metabolic pathways of 13,14-dihydro-15-keto-PGF2α in human tissues?

Methodological Answer: Employ physiologically based pharmacokinetic (PBPK) modeling with software like GastroPlus or SimCYP. Input parameters include hepatic clearance rates (from microsomal incubations) and tissue:plasma partition coefficients. Validate predictions against in vivo data from LC-MS/MS analyses of tissue homogenates .

Q. How can researchers design studies to differentiate the roles of 13,14-dihydro-15-keto-PGF2α in inflammation vs. fibrosis?

Methodological Answer: Use a factorial design comparing wild-type and transgenic mice (e.g., COX-2 knockouts) treated with the compound. Measure fibrosis biomarkers (e.g., collagen I/III ratios via Western blot) and inflammatory cytokines (e.g., IL-6, TNF-α via multiplex assays). Apply ANOVA with post-hoc Tukey tests to isolate interaction effects .

Q. What strategies mitigate batch-to-batch variability in synthetic 13,14-dihydro-15-keto-PGF2α?

Methodological Answer: Implement quality-by-design (QbD) principles during synthesis. Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst concentration). Characterize batches via differential scanning calorimetry (DSC) for polymorph identification and X-ray diffraction (XRD) for crystallinity assessment .

Methodological Frameworks & Tools

- For hypothesis-driven research : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example, assess the feasibility of in vivo metabolite tracing studies using isotopically labeled 13,14-dihydro-15-keto-PGF2α .

- For literature synthesis : Use retrieval-augmented generation (RAG) tools like PaperQA2 to mine contradictory findings across databases (PubMed, Web of Science) and annotate evidence hierarchies .

- For data validation : Follow the STARD guidelines for analytical studies, reporting sensitivity, specificity, and limits of detection for assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.